molecular formula C8H6N2O3 B1331486 5-(Furan-2-yl)pyrimidine-2,4-diol CAS No. 55625-98-4

5-(Furan-2-yl)pyrimidine-2,4-diol

Cat. No.: B1331486
CAS No.: 55625-98-4
M. Wt: 178.14 g/mol
InChI Key: BMCOODRJVHNWFL-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)pyrimidine-2,4-diol is a heterocyclic compound that contains both furan and pyrimidine rings

Mechanism of Action

Target of Action

The primary target of 5-(2-Furyl)uracil, also known as 5-Fluorouracil (5-FU), is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . By targeting TS, 5-(2-Furyl)uracil disrupts DNA synthesis, which is vital for cell replication and survival .

Mode of Action

5-(2-Furyl)uracil interferes with DNA synthesis by binding to its target, TS, and the folate cofactor, N5–10-methylenetetrahydrofolate, forming a covalently bound ternary complex . This binding inhibits the conversion of deoxyuridylic acid to thymidylic acid, thereby disrupting DNA synthesis .

Biochemical Pathways

The disruption of DNA synthesis by 5-(2-Furyl)uracil leads to imbalances in the deoxynucleotide pools, particularly the dATP/dTTP ratio . This imbalance severely disrupts DNA synthesis and repair, resulting in lethal DNA damage . Additionally, the inhibition of TS results in the accumulation of dUMP, which might subsequently lead to increased levels of deoxyuridine triphosphate (dUTP) . Both dUTP and the 5-FU metabolite FdUTP can be misincorporated into DNA .

Pharmacokinetics

The bioavailability of 5-(2-Furyl)uracil ranges from 28 to 100% . It is metabolized intracellularly and in the liver, primarily through CYP-mediated pathways . The elimination half-life is approximately 16 minutes, and it is excreted through the kidneys . These properties impact the compound’s bioavailability and determine the frequency of administration required for effective treatment .

Result of Action

The result of 5-(2-Furyl)uracil’s action is the disruption of DNA synthesis and repair, leading to lethal DNA damage . This damage inhibits cell replication, leading to cell death . This makes 5-(2-Furyl)uracil effective in the treatment of various cancers, including colorectal, breast, and head and neck cancers .

Action Environment

The action, efficacy, and stability of 5-(2-Furyl)uracil can be influenced by various environmental factors. For instance, the oral absorption of 5-(2-Furyl)uracil is incomplete, leading to a short biological half-life and an obvious peak-valley phenomenon . This necessitates frequent administration and can lead to severe side effects . Therefore, strategies to modulate the pharmacokinetic properties of 5-(2-Furyl)uracil, such as cocrystallization techniques, are being explored to improve its oral absorption, avoid the in vivo peak-valley effect, and reduce side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)pyrimidine-2,4-diol typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the desired pyrimidine ring . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)pyrimidine-2,4-diol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: Both the furan and pyrimidine rings can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while substitution reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

5-(Furan-2-yl)pyrimidine-2,4-diol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol
  • 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
  • 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino

Uniqueness

5-(Furan-2-yl)pyrimidine-2,4-diol is unique due to its combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(furan-2-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-5(4-9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCOODRJVHNWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CNC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356046
Record name ZINC00334454
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55625-98-4
Record name ZINC00334454
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the antiviral potential of 5-(furan-2-yl)-1H-pyrimidine-2,4-dione derivatives?

A1: Research indicates that incorporating a 5-(furan-2-yl) moiety into uracil nucleosides can confer antiviral activity. Specifically, 5-(5-heptylfur-2-yl)-2′-deoxyuridine (10) and its 3′,5′-di-O-acetyl-protected derivative displayed activity against varicella-zoster virus (VZV) and cytomegalovirus (CMV) []. Furthermore, 5-(furan-2-yl) derivatives of 2′-deoxyuridine and arabino-uridine inhibited herpes simplex virus (HSV) TK+ strains []. This suggests that these compounds could be promising candidates for further development as antiviral agents.

Q2: How does the length of the alkyl chain on the furan ring influence the antiviral activity?

A2: The study observed a difference in activity between compounds with varying alkyl chain lengths on the furan ring. While 5-(furan-2-yl) derivatives showed activity against HSV, the 5-(5-heptylfur-2-yl) derivative (10) displayed activity against VZV and CMV []. This suggests that a longer alkyl chain might contribute to broader antiviral activity or enhanced potency against specific viruses. Further research is needed to elucidate the structure-activity relationship and the underlying mechanisms behind this observation.

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